![molecular formula C12H14Cl2FN3 B2952666 1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 1444317-03-6](/img/structure/B2952666.png)

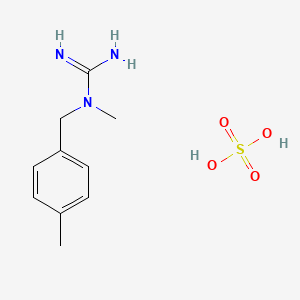

1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescence Switching Applications

Imidazo[1,5-a]pyridinium ions, closely related to the compound , have been identified as highly emissive and water-soluble fluorophores. Synthetic modifications profoundly impact their emission properties, with certain isomers exhibiting distinct fluorescence responses to pH changes, indicating potential applications as pH sensors with dual emission pathways (Hutt et al., 2012).

Synthesis and Optical Properties

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives have been synthesized, showcasing significant Stokes' shift ranges and tunable quantum yields based on the chemical structure of the substituent. These compounds offer insights into low-cost luminescent materials (Volpi et al., 2017).

Medical Imaging Applications

Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques in Alzheimer's disease (AD), demonstrating their potential as radioligands for amyloid plaque imaging in AD patients (Zeng et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound “1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride” is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that acts as an essential component of the MAP kinase signal transduction pathway .

Mode of Action

It is known to interact with its target, mapk14, which plays a crucial role in various cellular processes such as proliferation, differentiation, and stress response .

Biochemical Pathways

The compound’s interaction with MAPK14 influences the MAP kinase signal transduction pathway This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and response to external stress

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

Its interaction with mapk14 suggests it may influence cellular processes regulated by this kinase, potentially affecting cell growth, differentiation, and stress response .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3.2ClH/c13-9-1-3-10(4-2-9)16-8-15-11-7-14-6-5-12(11)16;;/h1-4,8,14H,5-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOPYQIODAWBKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N(C=N2)C3=CC=C(C=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2952589.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2952590.png)

![1-(2-Fluoro-ethyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B2952591.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-bromobenzoate](/img/structure/B2952592.png)

![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)

![4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2952596.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)

![3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2952600.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952604.png)

![2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952605.png)